
1,3-Propanediamine, N,N-di-4-quinolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N-di-4-quinolinyl- is a chemical compound that belongs to the class of diamines. This compound is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the 1,3-propanediamine backbone. The quinolinyl groups are known for their aromatic properties, which can influence the reactivity and applications of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,3-propanediamine with quinoline derivatives. One common method is the nucleophilic substitution reaction where the amine groups of 1,3-propanediamine react with quinoline derivatives under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-di-4-quinolinyl- may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. After the reaction, the product is typically purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N-di-4-quinolinyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
1,3-Propanediamine, N,N-di-4-quinolinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N-di-4-quinolinyl- involves its interaction with molecular targets such as enzymes or receptors. The quinolinyl groups can bind to specific sites on the target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of the target molecules and affecting their function.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A related compound with diethyl groups instead of quinolinyl groups.
1,3-Diaminopropane: A simpler diamine without any substituents on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct aromatic properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and participate in specific chemical reactions, making it valuable for various applications in research and industry.
特性
CAS番号 |
104771-98-4 |
|---|---|
分子式 |
C21H20N4 |
分子量 |
328.4 g/mol |
IUPAC名 |
N,N'-di(quinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H20N4/c1-3-8-18-16(6-1)20(10-14-24-18)22-12-5-13-23-21-11-15-25-19-9-4-2-7-17(19)21/h1-4,6-11,14-15H,5,12-13H2,(H,22,24)(H,23,25) |
InChIキー |
HLMRSRDSKWIJIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCNC3=CC=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
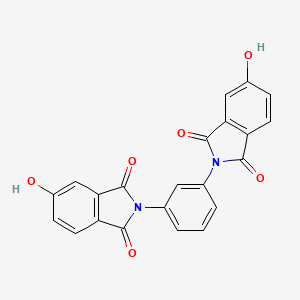
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
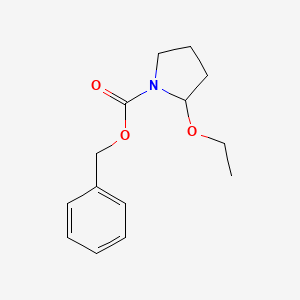
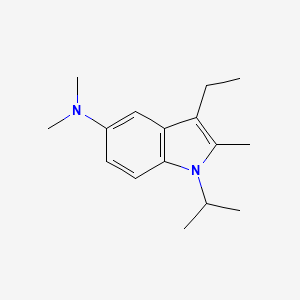


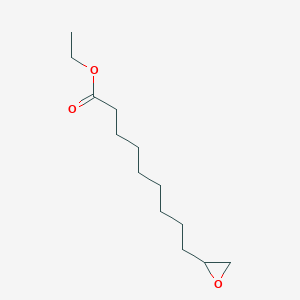

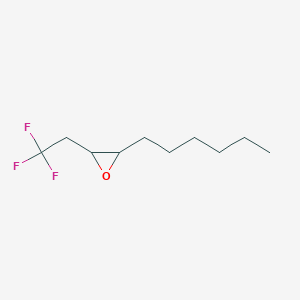
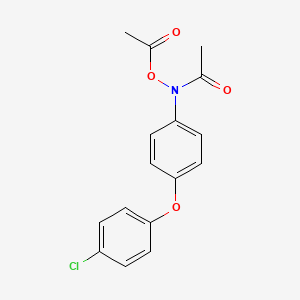
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
